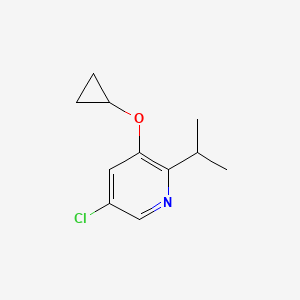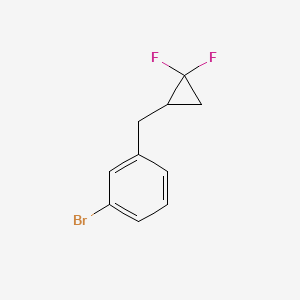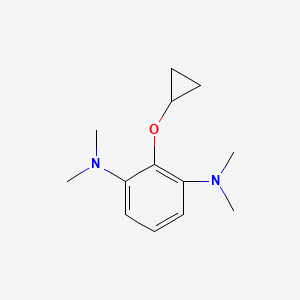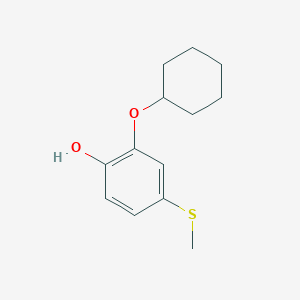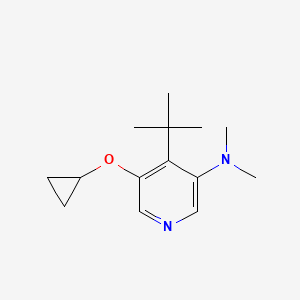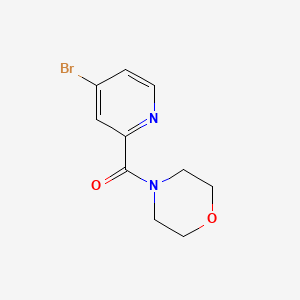
(4-Bromo-2-pyridinyl)-4-morpholinyl-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-pyridinyl)-4-morpholinyl-methanone is a chemical compound with the molecular formula C₉H₁₁BrN₂O It is known for its unique structure, which includes a brominated pyridine ring and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-pyridinyl)-4-morpholinyl-methanone typically involves the reaction of 4-bromo-2-pyridinecarboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
(4-Bromo-2-pyridinyl)-4-morpholinyl-methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-pyridinyl-4-morpholinyl-methanone.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the nucleophile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-pyridinyl-4-morpholinyl-methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Bromo-2-pyridinyl)-4-morpholinyl-methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-Bromo-2-pyridinyl)-4-morpholinyl-methanone involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can form halogen bonds with biological molecules, influencing their function. The morpholine moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
(4-Bromo-2-pyridinyl)methanol: Similar structure but with a hydroxyl group instead of a morpholine moiety.
(4-Bromo-2-pyridinyl)acetonitrile: Contains a nitrile group instead of a morpholine moiety.
4-(4-Bromo-2-pyridinyl)morpholine: Similar structure but lacks the methanone group.
Uniqueness
(4-Bromo-2-pyridinyl)-4-morpholinyl-methanone is unique due to the presence of both the brominated pyridine ring and the morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H11BrN2O2 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
(4-bromopyridin-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-1-2-12-9(7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
InChIキー |
MHURJLSKDBGLHT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=NC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


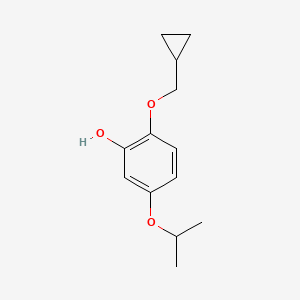
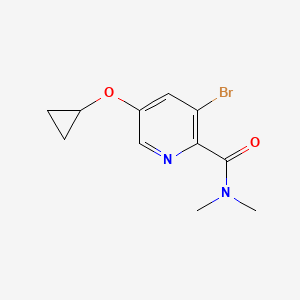
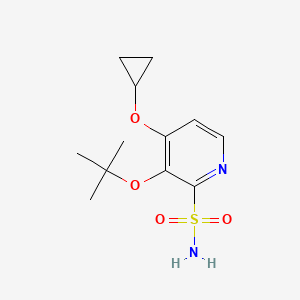
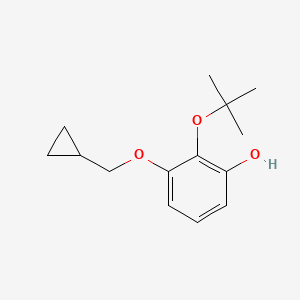
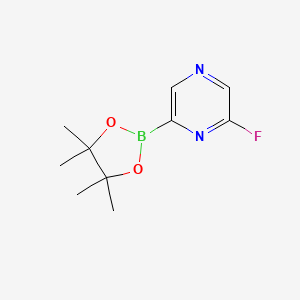
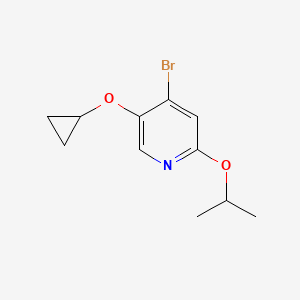


![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
